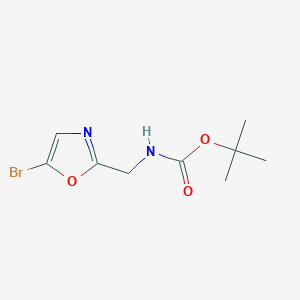

Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate

Description

Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate is a brominated oxazole derivative featuring a tert-butyl carbamate (Boc) protective group. The oxazole core, a five-membered heterocyclic ring containing oxygen and nitrogen, is substituted with a bromine atom at the 5-position and a Boc-protected aminomethyl group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom enables further functionalization via cross-coupling reactions or nucleophilic substitutions .

Properties

CAS No. |

1454907-17-5 |

|---|---|

Molecular Formula |

C9H13BrN2O3 |

Molecular Weight |

277.11 g/mol |

IUPAC Name |

tert-butyl N-[(5-bromo-1,3-oxazol-2-yl)methyl]carbamate |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)15-8(13)12-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3,(H,12,13) |

InChI Key |

AUMPODNYBPGJOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(O1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromooxazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

Scientific Research Applications

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmaceutical Research: It is used as an intermediate in the synthesis of bioactive molecules and pharmaceutical compounds.

Chemical Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.

Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Structural Analogs with Brominated Heterocycles

Tert-butyl (5-bromothiazol-2-yl)carbamate

- Structure : Replaces oxazole with thiazole (sulfur instead of oxygen in the heterocycle). Bromine is retained at the 5-position.

- Key Differences :

- Electronic Effects : Thiazole’s sulfur atom is less electronegative than oxazole’s oxygen, altering ring electron density. This impacts reactivity in metal-catalyzed couplings (e.g., Suzuki reactions) and stability under acidic/basic conditions.

- Applications : Thiazole derivatives are prevalent in kinase inhibitors (e.g., CDK9 inhibitors, as in and ) due to enhanced binding to ATP pockets .

- Synthesis : Bromination of pre-formed thiazole intermediates, followed by Boc protection .

Tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate

- Structure : Bromomethyl substituent at the 4-position of thiazole, with Boc at the 2-position.

- Biological Relevance: Bromomethyl groups are used in prodrug designs, enabling targeted release of active metabolites .

Tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate

- Structure : Nearly identical to the target compound but with thiazole instead of oxazole.

- Key Differences :

Analogs with Alternative Substituents and Heterocycles

Tert-butyl ((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate (6a)

- Structure : 1,3,4-Oxadiazole core with a thioether-linked 4-fluorobenzyl group.

- Key Differences :

Tert-butyl (5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)carbamate

- Structure : Thiazole with a methylsulfonyl group and a dihydrodioxine-carbonyl substituent.

- Key Differences :

Physicochemical and Spectral Comparisons

- Mass Spectrometry : Brominated analogs (e.g., target compound) exhibit characteristic [M+Na]+ or [M+H]+ peaks with isotopic patterns indicative of bromine (e.g., m/z 463.0 for a related compound in ).

Biological Activity

Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H13BrN2O3

- Molecular Weight : 277.12 g/mol

- CAS Number : 1454907-17-5

The compound features a tert-butyl group, a carbamate functional group, and a bromo-substituted oxazole ring. The oxazole structure is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties.

This compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : It is suggested that this compound may inhibit specific protein kinases or enzymes involved in critical cell signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against various diseases.

- Increased Lipophilicity : The presence of the bromo substituent enhances the lipophilicity of the compound, which may facilitate better interaction with biological targets, potentially improving its bioavailability and efficacy.

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties. For instance, studies indicate that oxazole derivatives can exhibit significant activity against various bacterial strains. The specific antimicrobial activity of this compound remains to be fully characterized but is expected based on the structural similarities to other active compounds.

Interaction Studies

Recent studies have employed techniques like surface plasmon resonance (SPR) and molecular docking simulations to investigate the binding affinity of this compound to various biological targets. These studies are crucial for optimizing the pharmacological properties of the compound and understanding its mechanism of action.

Comparative Studies

A comparative analysis was conducted with related compounds to evaluate their biological activities. The results indicated that this compound exhibited unique properties due to its specific oxazole structure combined with a bromine substituent, which may enhance its therapeutic potential compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.